(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde

Synthetic methodology Process chemistry Heterocyclic building blocks

(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde (CAS 122663-23-4) is a chiral, non-racemic N-methyl-γ-lactam-aldehyde building block belonging to the 5-oxopyrrolidine-2-carbaldehyde chemotype. The compound is distinguished from its racemate (CAS 1824352-55-7) and its (S)-enantiomer (CAS 122663-24-5) by a single stereogenic centre at C2 of the pyrrolidinone ring, and from the unsubstituted 5-oxopyrrolidine-2-carbaldehyde scaffold (CAS 62400-90-2) by the N-methyl substituent.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 122663-23-4
Cat. No. B3180047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde
CAS122663-23-4
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCN1C(CCC1=O)C=O
InChIInChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3/t5-/m1/s1
InChIKeyOTKGOSOTGGCFER-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview of (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde (CAS 122663-23-4) for Scientific Procurement


(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde (CAS 122663-23-4) is a chiral, non-racemic N-methyl-γ-lactam-aldehyde building block belonging to the 5-oxopyrrolidine-2-carbaldehyde chemotype. The compound is distinguished from its racemate (CAS 1824352-55-7) [1] and its (S)-enantiomer (CAS 122663-24-5) by a single stereogenic centre at C2 of the pyrrolidinone ring, and from the unsubstituted 5-oxopyrrolidine-2-carbaldehyde scaffold (CAS 62400-90-2) by the N-methyl substituent. It has been patented in the context of pyrrolidine-based therapeutic candidates [1], and a one-step, quantitative-yield Vilsmeier synthesis has been described for the N-methylated core . As of 2026, the compound is categorised as a discontinued product by at least one supplier , but it remains stocked by others in research quantities .

Why Generic Substitution of (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde Can Compromise Research Outcomes


Directing the procurement specification solely to 'a 5-oxopyrrolidine-2-carbaldehyde' or 'an N-methylpyrrolidinone aldehyde' overlooks quantifiable differences in synthetic efficiency, stereochemical integrity, and intellectual-property provenance that directly affect reproducibility and downstream utility. The presence of the N-methyl substituent enables a one-step, quantitative-yield synthesis via adapted Vilsmeier conditions that is not available for the NH-congener , while the defined (R)-configuration distinguishes this compound from the racemate [1] and the (S)-enantiomer — entities that can exhibit divergent receptor recognition, metabolic stability, and crystalline behaviour in diastereomeric derivatives. Ignoring these distinctions risks introducing uncontrolled stereochemical variables into target-oriented or patent-bound programmes.

Product-Specific Quantitative Evidence Guide for (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde


Synthetic Efficiency: One-Step Vilsmeier Route Versus Multi-Step Oxidation Required for the NH-Analogue

The N-methylated 5-oxopyrrolidine-2-carbaldehyde scaffold can be obtained in a single step under adapted Vilsmeier conditions in quantitative yield . In contrast, the unsubstituted 5-oxopyrrolidine-2-carbaldehyde (CAS 62400-90-2) requires a two-step sequence — Dess-Martin oxidation of 5-hydroxymethyl-pyrrolidin-2-one — that affords only 71% isolated yield after chromatographic purification . The 29 percentage-point yield gap and the elimination of one synthetic step reduce material cost, purification burden, and process time for programmes requiring the N-methyl scaffold.

Synthetic methodology Process chemistry Heterocyclic building blocks

Enantiomeric Identity: (R)-Configuration Versus (S)-Enantiomer and Racemate as Critical Determinants of Biological Stereorecognition

The compound possesses a single stereogenic centre at C2; the (R)-enantiomer (CAS 122663-23-4) and its (S)-counterpart (CAS 122663-24-5) are separately catalogued as discrete chemical entities with distinct CAS registrations . While direct enantiomer-specific biological potency data for this exact chemotype are absent from the public domain as of 2026, within the broader pyrrolidinone class individual enantiomers have shown divergent pharmacological profiles — for example, racemic and enantiopure 4-pyrrolidino derivatives exhibit distinct MAO-B inhibition profiles in patent literature [1]. The procurement of a single, defined enantiomer eliminates the uncontrolled variable of stereochemical composition that is inherent in racemic material (CAS 1824352-55-7) [2].

Chiral resolution Stereochemistry Medicinal chemistry

Patent and Intellectual Property Provenance: Focused Patent Footprint of the N-Methyl Scaffold Versus Broader Literature for the NH-Analogue

The racemic N-methyl scaffold (CAS 1824352-55-7) is associated with 4 patent filings and zero primary literature citations, indicating a commercially relevant but academically underexplored chemotype [1]. By contrast, the unsubstituted 5-oxopyrrolidine-2-carbaldehyde scaffold has a broader presence in the open literature but fewer specific patent filings directly linked to the exact structure . The (R)-enantiomer specifically appears in the patent WO2023081967, which claims pyrrolidine derivatives for therapeutic use [2]. This patent-literate profile suggests the (R)-configured N-methyl building block is of interest in proprietary drug-discovery programmes.

Patent landscape Intellectual property Freedom to operate

Chemical Stability and Handling: Aldehyde Functional Group Reactivity in the Pyrrolidinone Context

The aldehyde group at C2 is the primary reactive handle and the principal stability concern. The N-methyl substitution distinguishes the compound from N-Boc-protected pyrrolidine-2-carbaldehydes, which are widely used in sparteine-mediated asymmetric synthesis and exhibit different stability profiles owing to the electron-withdrawing nature of the Boc group [1]. No accelerated stability study or forced-degradation data specific to this compound were identified. Supplier specifications indicate a minimum purity of 95% ; the absence of specific optical rotation or enantiomeric excess data in publicly available certificates of analysis is noted.

Chemical stability Aldehyde reactivity Storage recommendations

Best-Fit Research and Industrial Application Scenarios for (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde


Asymmetric Synthesis of Pyrrolidine-Containing Drug Candidates Requiring Defined C2 Stereochemistry

Medicinal chemistry programmes targeting chiral pyrrolidine pharmacophores — such as FPR2 receptor agonists [1] or prolyl endopeptidase inhibitors — benefit from the (R)-configured aldehyde as a chirality-defined entry point. The aldehyde serves as a versatile handle for reductive amination, Grignard addition, or Horner-Wadsworth-Emmons olefination, installing the C2 stereocentre early in the synthetic sequence and enabling diastereoselective downstream transformations.

Rapid Library Synthesis Exploiting the One-Step Vilsmeier Protocol for the N-Methyl Core

For medicinal chemistry groups requiring gram-scale quantities of diverse N-methyl-5-oxopyrrolidine-2-carbaldehyde derivatives, the one-step Vilsmeier route enables rapid parallel synthesis that is not accessible for NH-analogues. The high yield reduces the cost of advanced intermediates and accelerates SAR exploration.

Chiral Building Block for Macrocyclic Peptidomimetics and Constrained Amino Acid Analogues

The aldehyde group facilitates incorporation into macrocyclic structures via imine or hydrazone formation, while the pyrrolidinone ring mimics the conformational constraints of proline or pyroglutamic acid residues. The (R)-configuration provides stereochemical control analogous to that offered by (R)-proline-derived building blocks.

Development of Proprietary Pyrrolidine-Based IP with Defined Stereochemical Scope

Organisations building patent estates around pyrrolidine-containing therapeutics may prefer the (R)-enantiomer to establish a defined stereochemical scope in composition-of-matter claims. The patent precedent established by WO2023081967 [2] signals the scaffold's relevance to patent-protected drug-discovery programmes.

Quote Request

Request a Quote for (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.